molecular formula C29H36N6O7 B11930197 Methyltetrazine-PEG4-aldehyde

Methyltetrazine-PEG4-aldehyde

Cat. No.: B11930197
M. Wt: 580.6 g/mol
InChI Key: AIEXSBMLTZDYSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG4-aldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-PEG4-aldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Methyltetrazine-PEG4-aldehyde exerts its effects through bioorthogonal reactions, primarily the inverse electron demand Diels-Alder reaction. The methyltetrazine group reacts with strained alkenes or alkynes, forming stable covalent bonds without interfering with native biochemical processes. This allows for the specific labeling and tracking of biomolecules in complex biological systems .

Comparison with Similar Compounds

Uniqueness: Methyltetrazine-PEG4-aldehyde is unique due to its combination of a highly reactive methyltetrazine group, a flexible and hydrophilic PEG4 chain, and a reactive aldehyde group. This combination allows for versatile applications in bioorthogonal chemistry, molecular imaging, and drug delivery .

Properties

Molecular Formula

C29H36N6O7

Molecular Weight

580.6 g/mol

IUPAC Name

4-formyl-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C29H36N6O7/c1-22-32-34-28(35-33-22)25-6-2-23(3-7-25)20-31-27(37)10-12-39-14-16-41-18-19-42-17-15-40-13-11-30-29(38)26-8-4-24(21-36)5-9-26/h2-9,21H,10-20H2,1H3,(H,30,38)(H,31,37)

InChI Key

AIEXSBMLTZDYSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

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